1-(2-Etoxi-bencil)piperazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

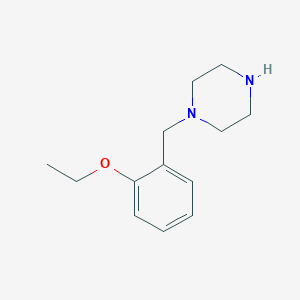

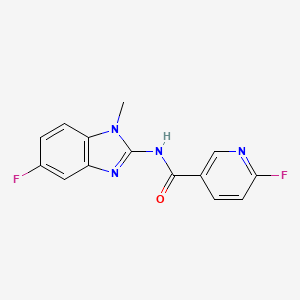

1-(2-Ethoxybenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. It has the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of research and industry .

Aplicaciones Científicas De Investigación

1-(2-Ethoxybenzyl)piperazine has several scientific research applications, including:

Mecanismo De Acción

Target of Action

The primary target of 1-(2-Ethoxybenzyl)piperazine is believed to be the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

1-(2-Ethoxybenzyl)piperazine, similar to other piperazine compounds, is thought to act as a GABA receptor agonist . This means it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis . This paralysis is particularly effective against certain parasites, making piperazine compounds useful as anthelmintic agents .

Pharmacokinetics

It is known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound . These properties can impact the bioavailability of the compound, influencing its effectiveness and duration of action.

Result of Action

The primary result of 1-(2-Ethoxybenzyl)piperazine’s action is the paralysis of certain parasites, allowing the host body to easily remove or expel the invading organism . This makes it particularly effective as an anthelmintic agent.

Análisis Bioquímico

Biochemical Properties

They can act as reversible inhibitors of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, a molecule involved in the transmission of nervous signals . This inhibition can massively disturb the motility of certain parasites .

Cellular Effects

Some piperazine derivatives have shown cytotoxic effects on cancer cells . They induce apoptosis in cancer cells, leading to DNA fragmentation and nuclear condensation .

Molecular Mechanism

Piperazines are known to act as reversible inhibitors of acetylcholinesterase . They can also stimulate the intrinsic mitochondrial signaling pathway to induce cytotoxicity and apoptosis in cancer cells .

Dosage Effects in Animal Models

In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

Metabolic Pathways

Piperazines are known to inhibit the metabolism of succinic acid in ascarids, which disturbs the energy management of the worms .

Métodos De Preparación

The synthesis of 1-(2-Ethoxybenzyl)piperazine can be achieved through several methods. One common approach involves the reaction of 2-ethoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product .

Análisis De Reacciones Químicas

1-(2-Ethoxybenzyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Comparación Con Compuestos Similares

1-(2-Ethoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:

1-(2-Methoxybenzyl)piperazine: Similar in structure but with a methoxy group instead of an ethoxy group.

1-(2-Chlorobenzyl)piperazine: Contains a chlorine atom instead of an ethoxy group.

1-(2-Fluorobenzyl)piperazine: Contains a fluorine atom instead of an ethoxy group.

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 1-(2-Ethoxybenzyl)piperazine lies in its specific ethoxybenzyl group, which imparts distinct chemical reactivity and biological activity.

Propiedades

IUPAC Name |

1-[(2-ethoxyphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-16-13-6-4-3-5-12(13)11-15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEOHXXGJIUXQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2394366.png)

![2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2394369.png)

![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid](/img/structure/B2394372.png)

![2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2394373.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2394377.png)

![N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2394384.png)

![1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2394387.png)